(2R)-2-phenylmorpholine hydrochloride
Overview
Description
(2R)-2-phenylmorpholine hydrochloride is an organic compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups. The addition of a phenyl group to the morpholine ring enhances its chemical properties and potential applications. The hydrochloride salt form increases its solubility in water, making it more suitable for various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-phenylmorpholine hydrochloride typically involves the reaction of phenylamine with diethanolamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the morpholine ring. The final product is obtained by treating the morpholine derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The resulting compound is then treated with hydrochloric acid to yield the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for introducing halogen atoms.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated morpholine derivatives.
Scientific Research Applications
(2R)-2-phenylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of antifungal and anti-inflammatory agents.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (2R)-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phenyl group enhances its binding affinity to hydrophobic pockets within the target proteins, while the morpholine ring provides additional hydrogen bonding interactions .
Comparison with Similar Compounds
Morpholine: A simpler analog without the phenyl group, used in similar applications but with different chemical properties.
Piperidine: Another heterocyclic amine with a similar structure but different reactivity and applications.
Pyrrolidine: A five-membered ring analog with distinct chemical behavior.
Uniqueness: Its hydrochloride salt form also improves its solubility and stability compared to its non-salt counterparts .
Properties
IUPAC Name |
(2R)-2-phenylmorpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKUJBAIFSUTNM-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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